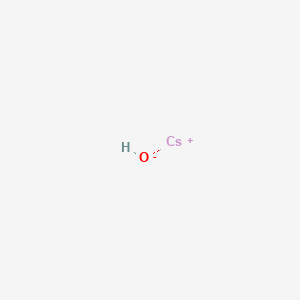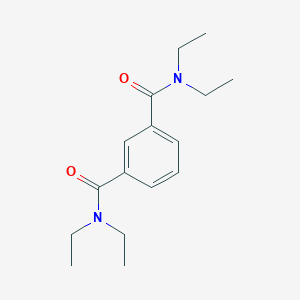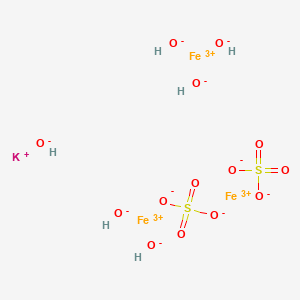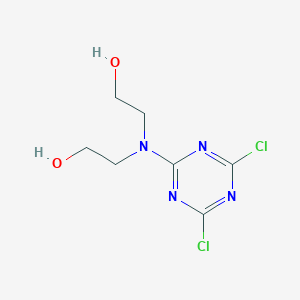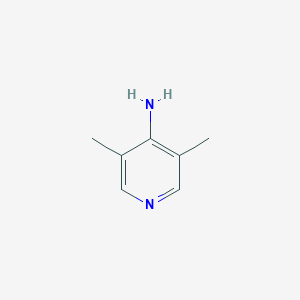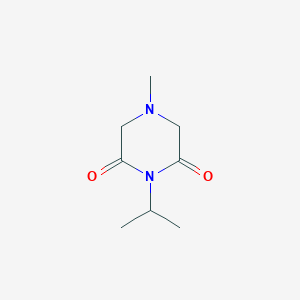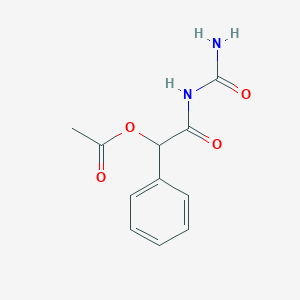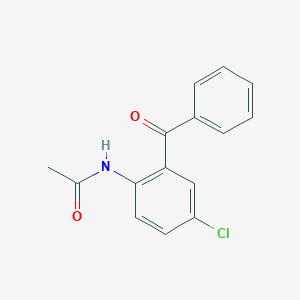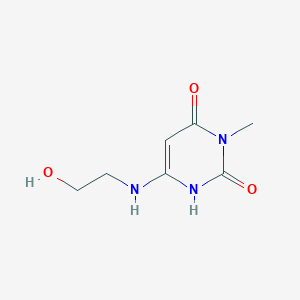
3-Methyl-6-(2-hydroxyethylamino)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(2-hydroxyethylamino)uracil, also known as Methyleugenol, is a chemical compound with a molecular formula C11H16N2O3. It is a synthetic derivative of uracil, which is a naturally occurring nucleobase. Methyleugenol has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
3-Methyl-6-(2-hydroxyethylamino)uracil has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve glucose and lipid metabolism and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. It can also be used to develop new drugs for the treatment of various diseases. However, one of the limitations of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its potential toxicity. It can cause adverse effects in high doses and requires careful handling and storage.
Zukünftige Richtungen
There are many future directions for the study of 3-Methyl-6-(2-hydroxyethylamino)uracil. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Methyl-6-(2-hydroxyethylamino)uracil is a synthetic derivative of uracil that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-Methyl-6-(2-hydroxyethylamino)uracil involves the reaction of uracil with 2-aminoethanol and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(2-hydroxyethylamino)uracil has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13300-30-6 |
|---|---|
Produktname |
3-Methyl-6-(2-hydroxyethylamino)uracil |
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
InChI-Schlüssel |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
Kanonische SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



